Cas no 88-32-4 (2-tert-Butyl-4-hydroxyanisole)

2-tert-Butyl-4-hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used in food, cosmetics, and industrial applications to prevent oxidative degradation. Its key advantages include high stability under high-temperature conditions, making it suitable for processed foods and fats. BHA exhibits synergistic effects when combined with other antioxidants, enhancing overall efficacy. It is particularly effective in inhibiting lipid peroxidation, extending shelf life while maintaining product quality. The compound is also recognized for its low volatility and compatibility with various matrices. Regulatory approvals for food-grade use further underscore its utility as a preservative in edible oils, baked goods, and snack products. Proper handling ensures safe industrial application.
2-tert-Butyl-4-hydroxyanisole structure
2-tert-Butyl-4-hydroxyanisole structure
Product Name:2-tert-Butyl-4-hydroxyanisole
CAS No:88-32-4
MF:C11H16O2
MW:180.243543624878
MDL:MFCD00057667
CID:725832
PubChem ID:6932
Update Time:2025-06-08

2-tert-Butyl-4-hydroxyanisole Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butyl)-4-methoxyphenol
    • 2-BHA
    • 2-tert-Butyl-4-hydroxyanisole
    • Phenol,3-(1,1-dimethylethyl)-4-methoxy-
    • 2-T-BUTYL-4-HYDROXYANISOLE
    • 2-TERT-BUTYLHYDROXYANISOLE
    • 3-tert-Bha
    • 3-tert-butyl-4-methoxy-pheno
    • 3-TERT-BUTYL-4-METHOXYPHENOL
    • 4-Methoxy-3
    • 4-Methoxy-3-te
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol
    • 4-Methoxy-3-tert-butylphenol
    • tert-Butyl-3-methoxy-4-phenol
    • Phoratoxin A (reduced) (9CI)
    • Phoratoxin protein, Phoradendron tomentosum
    • Phoratoxin B protein, Phoradendron tomentosum
    • CID 123131904
    • Phoratoxin B (reduced) 46
    • 3-tert-Butyl-4-methoxy-phenol
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol (ACI)
    • Phenol, 3-tert-butyl-4-methoxy- (8CI)
    • 2-(1,1-Dimethylethyl)-4-hydroxyanisole
    • 2-tert-Butyl-p-hydroxyanisole
    • 4-Methoxy-3-(1,1-dimethylethyl)phenol
    • MDL: MFCD00057667
    • Inchi: 1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
    • InChI Key: IMOYOUMVYICGCA-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(C)(C)C)C(OC)=CC=1

Computed Properties

  • Exact Mass: 180.11500
  • Monoisotopic Mass: 4870.2440947 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 74
  • Hydrogen Bond Acceptor Count: 77
  • Heavy Atom Count: 337
  • Rotatable Bond Count: 82
  • Complexity: 11900
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 49
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -19
  • Topological Polar Surface Area: 2200
  • Molecular Weight: 4874

Experimental Properties

  • Density: 1.009±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 64 ºC
  • Boiling Point: 293.3°C at 760 mmHg
  • Refractive Index: 1.4708 (estimate)
  • Solubility: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 29.46000
  • LogP: 2.69830

2-tert-Butyl-4-hydroxyanisole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P301+P312+P330-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,Room Temperature(BD78671)

2-tert-Butyl-4-hydroxyanisole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butyl-4-hydroxyanisole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304829-500mg
2-tert-Butyl-4-hydroxyanisole
88-32-4 97%
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¥341.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Fluorochem
226088-250mg
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£92.00 2022-02-28
Fluorochem
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Fluorochem
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Fluorochem
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Chemenu
CM129007-1g
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$262 2021-06-17
Chemenu
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2-tert-Butyl-4-hydroxyanisole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Production Method 3

Reaction Conditions
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Production Method 4

Reaction Conditions
Reference
Oxidative photocatalytic homo- and cross-coupling of phenols: Nonenzymatic, catalytic method for coupling tyrosine
Niederer, Kyle A. ; et al, ACS Catalysis, 2020, 10(24), 14615-14623

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Production Method 6

Reaction Conditions
1.1 -
2.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
2.2 Reagents: Methanol ,  Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Production Method 8

Reaction Conditions
1.1 Catalysts: Ytterbium chloride
Reference
Study on the Friedel-Crafts alkylation catalysted by anhydrous rare earth trichloride. (I)
Wu, Yun-jun; et al, Anhui Shifan Daxue Xuebao, 2001, 24(2), 156-157

Production Method 9

Reaction Conditions
1.1 Catalysts: Benzenamine, N-methyl-, sodium salt (1:1)
Reference
Selective demethylation of aryl methyl ethers
Loubinoux, B.; et al, Synthesis, 1980, (8), 638-40

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
1.2 Reagents: Methanol ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Reference
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Production Method 11

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Production Method 12

Reaction Conditions
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Production Method 13

Reaction Conditions
1.1 -
2.1 -
3.1 Solvents: Ethanol
Reference
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Production Method 14

Reaction Conditions
1.1 Catalysts: Pyridine
2.1 -
3.1 -
Reference
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Production Method 15

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

2-tert-Butyl-4-hydroxyanisole Raw materials

2-tert-Butyl-4-hydroxyanisole Preparation Products

2-tert-Butyl-4-hydroxyanisole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-32-4)2-tert-butyl-4-hydroxyanisole
Order Number:LE11502
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88-32-4)2-tert-Butyl-4-hydroxyanisole
Order Number:A1186328
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:00
Price ($):420.0/168.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-32-4)2-tert-butyl-4-hydroxyanisole
LE11502
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:88-32-4)2-tert-Butyl-4-hydroxyanisole
A1186328
Purity:99%/99%
Quantity:25g/10g
Price ($):420.0/168.0
Email